

How to dissolve and prepare YM-08 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	YM-08			
Cat. No.:	B10858254	Get Quote		

Application Notes and Protocols for YM-08

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **YM-08**, a cell-permeable activator of Heat Shock Protein 70 (HSP70).

Product Information

Property	Value	Reference	
Synonyms	HSP70 Activator II, (2Z, 5E)-3- Ethyl-5-(3-methyl-1, 3- benzothiazol-2-ylidene)-2- (pyridin-2-ylmethylidene)-1, 3- thiazolidin-4-one	[1][2]	
Molecular Formula	C19H17N3OS2	[2]	
Molecular Weight	367.49 g/mol	[2]	
Appearance	Orange solid	[2][3]	
Purity	≥99% by HPLC	[2][3]	

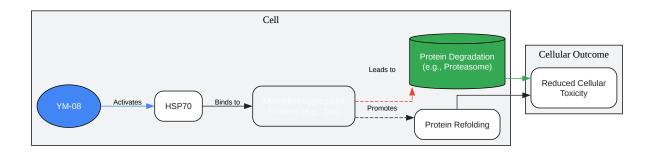
Solubility and Storage



Parameter	Details	Reference
Solubility	Soluble in DMSO (up to 50 mg/mL)	[1][2]
Storage of Solid	Store at 2-8°C. Protect from light.	[2]
Stock Solution Storage	Aliquot and freeze at -20°C.	[2]
Stock Solution Stability	Stable for up to 3 months at -20°C.	[2]

Mechanism of Action

YM-08 is a potent, cell-permeable activator of Heat Shock Protein 70 (HSP70). It is a neutral analog of the HSP70 inhibitor MKT-077, but exhibits a significantly higher binding affinity for HSP70, with an IC50 value of 0.61 μ M.[2] Unlike its predecessor, **YM-08** has the crucial advantage of being able to cross the blood-brain barrier.[4] Its mechanism of action involves binding to HSP70, which can lead to the reduction of pathogenic tau protein levels, making it a compound of interest in neurodegenerative disease research.[4]



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Figure 1: Simplified signaling pathway of YM-08 action.



Experimental Protocols Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **YM-08** in DMSO, which can be further diluted for various in vitro experiments.

Materials:

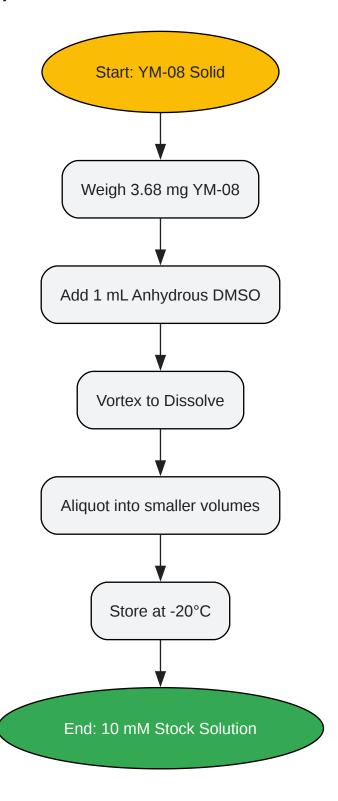
- YM-08 solid
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required mass of YM-08:
 - Molecular Weight (MW) of YM-08 = 367.49 g/mol
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - Mass (g) = Volume (L) × Concentration (mol/L) × MW (g/mol)
 - Mass (g) = 0.001 L × 0.010 mol/L × 367.49 g/mol = 0.0036749 g
 - Mass (mg) = 3.675 mg
- Weigh YM-08: Carefully weigh out approximately 3.68 mg of YM-08 solid and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the YM-08.
- Dissolve: Vortex the solution until the YM-08 is completely dissolved. The solution should be clear and orange.



• Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.



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Figure 2: Workflow for preparing a 10 mM YM-08 stock solution.

Preparation of Working Solutions for Cell Culture Experiments

For cell culture experiments, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Materials:

- 10 mM YM-08 stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile conical tubes

Procedure:

- Determine Final Concentration: Decide on the final concentration of YM-08 required for your experiment (e.g., 1 μM, 10 μM, 30 μM).
- Calculate Dilution:
 - For a final concentration of 10 μM in 10 mL of medium:
 - ∘ Use the formula: C₁V₁ = C₂V₂
 - \circ (10,000 μ M) \times V₁ = (10 μ M) \times (10,000 μ L)
 - $V_1 = 10 \mu L$ of 10 mM stock solution.
- Prepare Working Solution:
 - In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
 - Add 10 μL of the 10 mM YM-08 stock solution to the medium.



- Mix thoroughly by gentle inversion.
- The final DMSO concentration will be 0.1%.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 μL) to an equal volume of culture medium (10 mL) without the YM-08.
- Treat Cells: Remove the old medium from your cells and replace it with the prepared YM-08 working solution or the vehicle control.

Preparation for In Vivo Experiments (Mouse Model)

A specific formulation has been reported for intravenous (i.v.) injection in mice to overcome the poor aqueous solubility of **YM-08**.[4]

Formulation:

- 30% Water
- 5% Cremophor
- 5% Ethanol
- 60% Phosphate-Buffered Saline (PBS)

Protocol for a 6.6 mg/kg dose in a 100 μ L injection volume: This protocol is adapted from the literature and may require optimization based on the specific mouse strain and experimental design.[4]

- Preparation of the Vehicle:
 - In a sterile tube, mix 50 μL of Cremophor and 50 μL of ethanol.
 - Add 600 μL of PBS and 300 μL of sterile water.
 - Vortex thoroughly to create a homogenous vehicle solution.
- Dissolving YM-08:



- For a 25 g mouse, a 6.6 mg/kg dose corresponds to 0.165 mg of YM-08.
- To prepare a 1 mL solution containing 1.65 mg of YM-08 (for multiple injections), weigh
 1.65 mg of YM-08.
- Add the **YM-08** to the prepared 1 mL of vehicle.
- Vortex or sonicate until the compound is fully dissolved. Gentle warming may aid dissolution.
- Administration:

Administer 100 μL of the final solution per 25 g mouse via intravenous injection.

Summary of Experimental Data

Parameter	YM-08	MKT-077	YM-01	Reference
HSP70 Binding Affinity (IC50)	0.61 μΜ	6.4 μΜ	3.2 μΜ	[2]
Tau Degradation (p-tau/total tau, 24h, 30 μM)	42% / 64%	88% / 89%	81% / 80%	[2]
Anti-Cancer Activity (IC50, MDA-MB-231, 72h)	8.5 μΜ	1.4 μΜ	2.0 μΜ	[2]
Blood-Brain Barrier Permeability (Mouse)	Detectable	Not Detectable	Not Detectable	[2][4]
Peak Brain Concentration (Cmax, 6.6 mg/kg i.v.)	4 μg/g	N/A	N/A	[2]



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